Ayanin

Phosphodiesterase inhibition PDE4 selectivity Asthma therapeutic index

Ayanin (CAS 572-32-7), also known as 3,7,4′-tri-O-methylquercetin or quercetin 3,7,4′-trimethyl ether, is an O-methylated flavonol derived from the quercetin scaffold with the molecular formula C₁₈H₁₆O₇ and molecular weight 344.32. The compound is characterized by a melting point of 173°C and is practically insoluble in water (0.062 g/L at 25°C, calculated), but exhibits high solubility in DMSO (up to 250 mg/mL or 726 mM with ultrasonication) and other organic solvents.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 572-32-7
Cat. No. B192242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAyanin
CAS572-32-7
SynonymsAyanin;  3',5-dihydroxy-3,4',7-trimethoxy-flavone;  3,7,4'-Tri-O-methylquercetin
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)O
InChIInChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3
InChIKeyKPCRYSMUMBNTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ayanin (CAS 572-32-7) Procurement Guide: Product Specification and Baseline Characteristics for Research Selection


Ayanin (CAS 572-32-7), also known as 3,7,4′-tri-O-methylquercetin or quercetin 3,7,4′-trimethyl ether, is an O-methylated flavonol derived from the quercetin scaffold with the molecular formula C₁₈H₁₆O₇ and molecular weight 344.32 [1]. The compound is characterized by a melting point of 173°C and is practically insoluble in water (0.062 g/L at 25°C, calculated), but exhibits high solubility in DMSO (up to 250 mg/mL or 726 mM with ultrasonication) and other organic solvents . Ayanin is naturally isolated from plant sources including Croton schiedeanus, Psychotria serpens, and Callicarpa nudiflora, and can also be produced synthetically via partial methylation of quercetin [1][2]. For procurement purposes, ayanin is available at high purity (≥98%, typically 98.18%–99.65% as verified by HPLC, NMR, and MS) and requires storage under desiccated conditions at -20°C for long-term stability .

Why Ayanin Cannot Be Substituted with Unmethylated Quercetin or Other Quercetin Methyl Ethers in PDE-Targeted Research


Ayanin's methylation pattern at the 3, 7, and 4′ positions of the quercetin nucleus fundamentally alters its pharmacological profile relative to its parent compound and other quercetin methyl ether analogs. While unmethylated quercetin and variants such as quercetin 3,7-dimethyl ether, tamarixetin, and quercetin 3,3′,4′,7-tetramethyl ether share the same flavonol core, their PDE inhibition profiles, therapeutic ratios (PDE4H/PDE4L), and tissue-specific relaxant activities differ substantially [1]. In particular, ayanin exhibits a non-selective PDE1–4 inhibitory profile coupled with a PDE4H/PDE4L ratio (>19) that is mechanistically distinct from other quercetin derivatives and exceeds that of some clinical-stage PDE4 inhibitors, indicating that generic substitution without consideration of methylation pattern would compromise experimental reproducibility and lead to erroneous conclusions in asthma, inflammation, or PDE-related research [2].

Quantitative Evidence Guide: Comparative Performance of Ayanin Against Quercetin Analogs in PDE Inhibition and Tissue Relaxation


PDE4H/PDE4L Therapeutic Ratio: Ayanin Exceeds Clinical-Stage PDE4 Inhibitor AWD12-281 and Unmethylated Quercetin

In a comparative study of seven quercetin derivatives using guinea pig tissue homogenates, ayanin demonstrated a PDE4H/PDE4L ratio >19, which was lower than unmethylated quercetin (>30) but notably exceeded that of AWD12-281 (ratio = 11), a selective PDE4 inhibitor that had entered clinical trials for asthma and COPD at the time of the study [1][2]. The PDE4H/PDE4L ratio is a critical determinant of therapeutic window, with higher values theoretically correlating with reduced adverse effects (nausea, vomiting) relative to anti-inflammatory efficacy [1].

Phosphodiesterase inhibition PDE4 selectivity Asthma therapeutic index cAMP signaling

Tracheal Relaxant Potency: Ayanin Outperforms Tamarixetin and QTME in Isolated Guinea Pig Trachea

In a head-to-head comparison of six quercetin methyl ethers in histamine-precontracted isolated guinea pig trachea, the potency order based on IC25 values was: quercetin 3,3′,4′,5,7-pentamethyl ether (QPME), quercetin 3-methyl ether > quercetin, quercetin 3,4′,7-trimethyl ether (ayanin) > quercetin 4′-methyl ether (tamarixetin), quercetin 3,3′,4′,7-tetramethyl ether (QTME) . Ayanin demonstrated intermediate potency among the tested analogs, with relaxant activity superior to both tamarixetin and QTME .

Tracheal relaxation Bronchodilation Asthma research Structure-activity relationship

Vasorelaxant Activity: Ayanin Is Less Potent Than Quercetin 3,7-Dimethyl Ether but Superior to QTME in Rat Aortic Rings

In a comparative study assessing vasorelaxant effects in phenylephrine-precontracted rat isolated aorta, the pEC50 values (-log EC50 in M) were: quercetin 3,7-dimethyl ether (4.70 ± 0.18), quercetin (3.96 ± 0.07), ayanin (quercetin 3,4′,7-trimethyl ether, 3.64 ± 0.02), and quercetin 3,3′,4′,7-tetramethyl ether (3.11 ± 0.16) [1]. Ayanin's pEC50 of 3.64 corresponds to an EC50 of approximately 229 µM, making it approximately 5.5-fold less potent than quercetin 3,7-dimethyl ether (pEC50 4.70 ≈ EC50 20 µM) [1].

Vasorelaxation Nitric oxide pathway Cardiovascular pharmacology Flavonoid structure-activity

In Vivo PDE Inhibition Selectivity: Ayanin Lacks Anesthesia-Interfering Effects Associated with PDE4H Inhibition

In an in vivo study evaluating ayanin's effects on ovalbumin-induced airway hyperresponsiveness in mice, ayanin (30–100 µmol/kg, p.o.) did not affect xylazine/ketamine-induced anesthesia, suggesting that ayanin has few or no adverse effects such as nausea, vomiting, and gastric hypersecretion that are classically associated with PDE4H inhibition [1]. This finding is notable given that PDE4H inhibition is generally believed to correlate with emetic side effects in PDE4-targeted therapeutics [1][2].

PDE4 adverse effects Xylazine/ketamine anesthesia In vivo safety pharmacology Nausea/vomiting liability

IL-4 Inhibition: Ayanin Is the Most Potent Flavonoid Among 45 Tested Compounds in Purified Human Basophils

In a screening study of 45 flavonoids and related compounds, ayanin was identified as the most potent inhibitor of interleukin-4 (IL-4) production from purified human basophils stimulated with anti-IgE antibody plus IL-13 for 12 hours, with an IC50 value of 2.2 µM [1][2]. No other flavonoid in the panel exhibited greater potency under these assay conditions, although comparative IC50 data for all 45 compounds were not reported individually [1].

IL-4 inhibition Th2 cytokine Allergic inflammation Basophil assay

Antiprotozoal Activity: Ayanin Demonstrates Moderate Potency Against Leishmania, Plasmodium, and Trypanosoma with Quantified Selectivity Indices

In an HPLC-based activity profiling study of Croton gratissimus, ayanin exhibited moderate antiprotozoal activity across three parasite species: antileishmanial IC50 = 8.2 µM (selectivity index [SI] = 12.2 vs. L6 murine myoblasts), antiplasmodial IC50 = 7.8 µM (SI = 12.9), and antitrypanosomal IC50 = 11.2 µM (SI = 8.9) [1]. In the same study, the congener quercetin-3,7-dimethylether showed higher potency across all three assays (IC50: 4.5, 7.3, and 2.4 µM respectively; SI: 12.3, 7.6, 23.2), establishing a clear potency rank within this methylated quercetin series [1].

Antileishmanial Antiplasmodial Antitrypanosomal Neglected tropical diseases

Recommended Application Scenarios for Ayanin Based on Verified Comparative Evidence


PDE4-Targeted Asthma and Inflammation Research Requiring a Favorable PDE4H/PDE4L Therapeutic Ratio

Ayanin is optimally deployed as a tool compound in respiratory pharmacology studies investigating PDE4 inhibition in asthma and allergic inflammation models, particularly when a PDE4H/PDE4L ratio >19 is desired. This ratio exceeds that of the clinical-stage PDE4 inhibitor AWD12-281 (ratio = 11) [1]. The compound's in vivo efficacy in suppressing ovalbumin-induced airway hyperresponsiveness at 30–100 µmol/kg (p.o.) has been demonstrated, along with dose-dependent suppression of inflammatory cell infiltration and Th2 cytokines (IL-2, IL-4, IL-5, TNF-α) in bronchoalveolar lavage fluid [1].

Structure-Activity Relationship (SAR) Studies on Methylated Quercetin Derivatives in Smooth Muscle Relaxation

For SAR investigations examining how methylation pattern affects smooth muscle relaxant activity, ayanin occupies a defined intermediate position in potency rankings. In guinea pig trachea, ayanin is more potent than tamarixetin and QTME, but less potent than QPME and quercetin 3-methyl ether . In rat aortic rings, ayanin (pEC50 = 3.64) demonstrates 5.5-fold lower potency than quercetin 3,7-dimethyl ether (pEC50 = 4.70) and 3.4-fold higher potency than QTME (pEC50 = 3.11) [2]. This well-characterized potency tier makes ayanin valuable for systematic methylation-structure-activity correlation studies.

In Vivo PDE Pharmacology Studies Requiring Minimized Anesthesia Interference

Researchers conducting in vivo studies requiring PDE inhibition but seeking to avoid the emetic side effects and anesthesia interference associated with PDE4H inhibition should prioritize ayanin. The compound has been explicitly demonstrated to not affect xylazine/ketamine-induced anesthesia in mice at doses up to 100 µmol/kg (p.o.), while maintaining therapeutic efficacy in airway hyperresponsiveness models . This differentiates ayanin from PDE4-selective inhibitors like rolipram, which are known to induce nausea and interfere with anesthesia protocols [1].

Antiprotozoal Screening Panels for Methylated Flavonoid Series

In antiparasitic drug discovery programs, ayanin serves as a reference compound for moderate-potency methylated quercetins, with IC50 values of 8.2 µM (Leishmania), 7.8 µM (Plasmodium), and 11.2 µM (Trypanosoma), accompanied by selectivity indices of 12.2, 12.9, and 8.9, respectively . This profile is distinct from the more potent congener quercetin-3,7-dimethylether (IC50: 4.5, 7.3, 2.4 µM), providing a clear potency gradient for structure-activity comparisons within this flavonoid subclass .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ayanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.